5-BROMO-2-(PHENYLAMINO)-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Description
5-BROMO-2-(PHENYLAMINO)-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a synthetic organic compound belonging to the class of dihydropyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position, a phenylamino group at the 2nd position, and a propyl group at the 6th position of the dihydropyrimidinone ring. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Properties
IUPAC Name |
2-anilino-5-bromo-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-2-6-10-11(14)12(18)17-13(16-10)15-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJKLQYJFUVDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(PHENYLAMINO)-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.
Amination: The phenylamino group can be introduced via a nucleophilic substitution reaction using aniline.
Alkylation: The propyl group can be added through an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance
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